2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid typically involves the reaction of 6-bromoquinazoline with an appropriate amine and subsequent functionalization to introduce the methylpentanoic acid moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in DMF.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of azido-quinazoline derivatives.
Scientific Research Applications
2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 6-Bromoquinazoline
- 2-Methylquinazolin-4(3H)-one
- 3-(2-Phenyl-2-oxoethyl)-6-bromoquinazolin-4(3H)-one
Comparison: Compared to its analogs, 2-[(6-Bromoquinazolin-4-yl)amino]-4-methylpentanoic acid exhibits unique properties due to the presence of the methylpentanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for biological applications .
Properties
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-8(2)5-12(14(19)20)18-13-10-6-9(15)3-4-11(10)16-7-17-13/h3-4,6-8,12H,5H2,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVJSCOXEHOOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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